molecular formula C10H13NO2S B13080883 2-(Thiophen-2-YL)piperidine-4-carboxylic acid

2-(Thiophen-2-YL)piperidine-4-carboxylic acid

Cat. No.: B13080883
M. Wt: 211.28 g/mol
InChI Key: XWEWUDKXSUDKNT-UHFFFAOYSA-N
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Description

2-(Thiophen-2-YL)piperidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring attached to a piperidine ring, which is further substituted with a carboxylic acid groupThe presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for the development of new drugs and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid typically involves the formation of the piperidine ring followed by the introduction of the thiophene moiety. One common method is the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, with sulfurizing agents like phosphorus pentasulfide (P4S10).

Another approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly useful for synthesizing aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-YL)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Thiophen-2-YL)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-YL)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thiophen-2-YL)piperidine-4-carboxylic acid is unique due to the combination of the thiophene and piperidine rings, which provides a distinct set of electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and drugs .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-thiophen-2-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C10H13NO2S/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h1-2,5,7-8,11H,3-4,6H2,(H,12,13)

InChI Key

XWEWUDKXSUDKNT-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1C(=O)O)C2=CC=CS2

Origin of Product

United States

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